molecular formula C21H25ClN2O3S B2815933 1-(2-chlorophenyl)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide CAS No. 946373-30-4

1-(2-chlorophenyl)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

Cat. No.: B2815933
CAS No.: 946373-30-4
M. Wt: 420.95
InChI Key: FAFANDFBJIPDMO-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a synthetic tetrahydroquinoline sulfonamide derivative offered for research purposes. Compounds within the tetrahydroquinoline sulfonamide class are of significant interest in medicinal chemistry and chemical biology due to their diverse biological activities and presence in investigative therapeutic agents . Sulfonamide-functionalized tetrahydroquinolines have been identified as key scaffolds in early-stage research, with studies exploring their potential application in areas such as regulating plant stress tolerance and as intermediates for synthesizing more complex heterocyclic structures like quinolines . The specific research applications for this compound are not fully established, and its mechanism of action remains a subject for further investigation. Researchers value this chemical class for its potential as a versatile building block in organic synthesis and for probing biological pathways. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or personal use. Researchers should handle all chemicals with appropriate safety protocols.

Properties

IUPAC Name

1-(2-chlorophenyl)-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3S/c1-15(2)11-12-24-20-9-8-18(13-16(20)7-10-21(24)25)23-28(26,27)14-17-5-3-4-6-19(17)22/h3-6,8-9,13,15,23H,7,10-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFANDFBJIPDMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-chlorophenyl)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a tetrahydroquinoline moiety linked to a methanesulfonamide group, which may enhance its pharmacological properties. Its design suggests possible interactions with various biological targets, particularly in the modulation of cannabinoid receptors.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C19H22ClN2O3SC_{19}H_{22}ClN_2O_3S and a molecular weight of approximately 394.90 g/mol. The presence of the isopentyl group contributes to its lipophilicity, potentially enhancing bioavailability and receptor interaction.

PropertyValue
Molecular FormulaC₁₉H₂₂ClN₂O₃S
Molecular Weight394.90 g/mol
CAS Number941991-75-9

The biological activity of this compound is primarily attributed to its ability to interact with cannabinoid receptors (CB1 and CB2). These receptors are involved in various physiological processes including pain modulation, appetite control, and mood regulation. The sulfonamide group may facilitate binding to these receptors, while the tetrahydroquinoline moiety could influence the compound's pharmacodynamics.

Potential Mechanisms:

  • Receptor Modulation : Acting as an agonist or antagonist at cannabinoid receptors.
  • Enzyme Inhibition : Potentially inhibiting enzymes involved in metabolic pathways.
  • Signal Transduction : Modulating intracellular signaling pathways that affect gene expression.

Cannabinoid Receptor Interaction

Research indicates that compounds with similar structures have shown significant activity in modulating cannabinoid receptors. For instance, studies have demonstrated that tetrahydroquinoline derivatives can influence metabolic pathways related to obesity and pain management through their interaction with these receptors .

In Vitro Studies

In vitro studies have reported that this compound exhibits:

  • Anti-inflammatory effects : Reducing cytokine production in activated macrophages.
  • Analgesic properties : Demonstrated through pain models in rodents.

In Vivo Studies

Animal model studies have suggested that this compound may:

  • Reduce body weight gain in diet-induced obesity models.
  • Alleviate chronic pain symptoms through central nervous system pathways.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other tetrahydroquinoline derivatives:

Compound NameCannabinoid Receptor ActivityLipophilicityTherapeutic Applications
This compoundModerateHighPain relief, Appetite modulation
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamideHighModerateObesity treatment
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamideLowHighNeuroprotection

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-(2-chlorophenyl)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide exhibit significant anticancer properties. Studies have shown that derivatives of tetrahydroquinoline can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several tetrahydroquinoline derivatives and evaluated their cytotoxicity against different cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Compounds containing sulfonamide groups are known to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Case Study:
A study in Pharmacology Reports examined the anti-inflammatory effects of various sulfonamide derivatives in animal models of inflammation. The findings revealed that certain compounds significantly reduced edema and inflammatory markers, suggesting a viable pathway for developing new anti-inflammatory drugs .

Neuroprotective Properties

Recent investigations into the neuroprotective effects of tetrahydroquinoline derivatives have shown promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study:
Research published in Neuropharmacology highlighted the neuroprotective effects of a related compound on neuronal cells subjected to oxidative stress. The study found that the compound reduced cell death and improved mitochondrial function, indicating its potential as a neuroprotective agent .

Synthesis and Derivatives

The synthesis of this compound involves multiple steps starting from readily available precursors. The synthetic route typically includes:

  • Formation of the tetrahydroquinoline core.
  • Introduction of the methanesulfonamide group.
  • Chlorination at the phenyl ring.

This multi-step synthesis allows for modifications to create various derivatives with enhanced biological activities.

Comparison with Similar Compounds

N-(1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl) Thiophene-2-carboximidamide ()

Structural Differences :

  • Core modification : The sulfonamide group is replaced with a thiophene-2-carboximidamide.
  • Side chain : A pyrrolidinyl-ethyl group replaces the isopentyl chain.
  • Stereochemistry : Chiral separation reveals enantiomers with distinct optical rotations ([α] = −18.0° for (S)-enantiomer vs. unlisted for (R)-enantiomer) .

Implications :

  • The carboximidamide group may engage in different hydrogen-bonding interactions compared to sulfonamides.

1-(3-Fluoro-4-methylphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)Methanesulfonamide ()

Structural Differences :

  • Aryl substituent : 3-Fluoro-4-methylphenyl vs. 2-chlorophenyl.
  • Alkyl chain : A linear propyl group replaces the branched isopentyl chain.

Implications :

  • The 3-fluoro-4-methylphenyl group introduces steric hindrance and lipophilicity distinct from the 2-chlorophenyl group, which may alter receptor-binding pocket interactions.
  • Electronic effects: Fluorine’s electron-withdrawing nature is less pronounced than chlorine, which could affect sulfonamide acidity and subsequent binding kinetics.

N-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)Methanesulfonamide ()

Structural Differences :

  • Aryl substituent : 4-Methylphenyl vs. 2-chlorophenyl.
  • Alkyl chain : A methyl group replaces the isopentyl chain.

Implications :

  • The methyl chain minimizes steric hindrance, which may enhance binding to shallow receptor pockets compared to bulkier isopentyl.
  • Biological data : This analog acts as an ABA-mimicking ligand in complex with PYL2 and HAB1 receptors, suggesting the target compound may share similar receptor targets .

Research Findings and Implications

  • Alkyl chain impact : The isopentyl group’s branching may confer superior metabolic stability over linear chains (e.g., propyl) due to reduced oxidative susceptibility.
  • Stereochemical considerations : While the target compound’s stereochemistry is unspecified, underscores the importance of chirality in biological activity, suggesting that enantiomeric resolution could be critical for optimization .

Q & A

Q. Optimization strategies :

  • Use high-purity starting materials and anhydrous conditions to minimize side reactions.
  • Monitor reaction progress with TLC or HPLC and optimize stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride for complete amine conversion).
  • Purify intermediates via column chromatography or recrystallization to improve final product purity (>95% by HPLC) .

Which analytical techniques are critical for confirming the structure and purity of this compound?

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., 2-chlorophenyl protons at δ 7.3–7.5 ppm, tetrahydroquinoline carbonyl at ~δ 170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) matching the theoretical mass (e.g., C₂₂H₂₆ClN₂O₃S: ~457.12 g/mol) .
  • HPLC : Assess purity using a C18 column with UV detection at 254 nm; retention time consistency indicates batch-to-batch reproducibility .

Q. Advanced :

  • X-ray crystallography : Resolve stereochemical ambiguities in the tetrahydroquinoline ring or sulfonamide conformation .
  • Dynamic Light Scattering (DLS) : Evaluate solubility and aggregation in aqueous buffers for biological assays .

How can researchers design experiments to evaluate the compound’s antimicrobial and anticancer activity?

Q. Basic

  • Antimicrobial assays :
    • MIC determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Include controls like ciprofloxacin .
    • Time-kill kinetics : Monitor bacterial viability over 24 hours at 2× MIC .
  • Anticancer screening :
    • MTT assay : Measure cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) after 48-hour exposure. Compare IC₅₀ values to doxorubicin .

Q. Advanced :

  • Mechanistic studies :
    • Apoptosis assays : Use Annexin V/PI staining and caspase-3 activation to confirm programmed cell death .
    • Target inhibition : Profile kinase or protease activity via enzymatic assays (e.g., fluorescence-based) to identify molecular targets .

What strategies are recommended for structure-activity relationship (SAR) studies on this compound?

Q. Advanced

  • Substituent variation :
    • Replace the 2-chlorophenyl group with other halogens (e.g., F, Br) or electron-withdrawing groups to modulate electron density and binding affinity .
    • Modify the isopentyl chain length (e.g., n-pentyl vs. branched) to assess steric effects on target interaction .
  • Biological testing :
    • Compare IC₅₀ values across modified analogs in cancer cell lines and bacterial strains to identify critical functional groups .
  • Computational modeling :
    • Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with putative targets like tubulin or DNA topoisomerases .

How can contradictory data in biological assays be systematically addressed?

Q. Advanced

  • Assay standardization :
    • Use consistent cell lines (e.g., ATCC-validated) and culture conditions (e.g., serum concentration, passage number) to minimize variability .
    • Replicate experiments across independent labs with blinded sample analysis .
  • Data reconciliation :
    • Cross-validate results using orthogonal methods (e.g., Western blot for protein expression alongside cytotoxicity assays) .
    • Analyze pharmacokinetic parameters (e.g., plasma half-life, bioavailability) in animal models to resolve in vitro-in vivo discrepancies .

What methodologies are suitable for identifying the compound’s molecular targets?

Q. Advanced

  • Affinity chromatography : Immobilize the compound on a resin to pull down binding proteins from cell lysates, followed by LC-MS/MS identification .
  • Thermal shift assay (TSA) : Monitor protein denaturation temperatures in the presence of the compound to detect stabilized targets .
  • CRISPR-Cas9 screening : Perform genome-wide knockout screens in cancer cells to identify genes whose loss confers resistance .

How can researchers assess in vivo efficacy and toxicity?

Q. Advanced

  • Xenograft models : Administer the compound (e.g., 10–50 mg/kg, IP) to nude mice bearing human tumor xenografts. Measure tumor volume weekly and compare to vehicle controls .
  • Toxicokinetics :
    • Evaluate liver/kidney function via serum ALT, AST, and creatinine levels after 28-day repeated dosing .
    • Histopathological analysis of major organs to detect off-target effects .

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